molecular formula C19H29NO3 B14444372 3-{8-[Butyl(methyl)amino]-1,4-dioxaspiro[4.5]decan-8-yl}phenol CAS No. 76626-28-3

3-{8-[Butyl(methyl)amino]-1,4-dioxaspiro[4.5]decan-8-yl}phenol

Cat. No.: B14444372
CAS No.: 76626-28-3
M. Wt: 319.4 g/mol
InChI Key: DZHRXDPIIDGNHA-UHFFFAOYSA-N
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Description

3-{8-[Butyl(methyl)amino]-1,4-dioxaspiro[4.5]decan-8-yl}phenol is a complex organic compound characterized by its unique spirocyclic structure. This compound features a phenol group attached to a spirocyclic system, which includes a dioxaspirodecane ring and a butyl(methyl)amino substituent. The presence of these functional groups and the spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{8-[Butyl(methyl)amino]-1,4-dioxaspiro[4.5]decan-8-yl}phenol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Intermediate: The initial step involves the formation of the spirocyclic intermediate through a cyclization reaction. This can be achieved by reacting a suitable diol with a ketone under acidic conditions to form the dioxaspirodecane ring.

    Introduction of the Amino Group: The next step involves the introduction of the butyl(methyl)amino group. This can be accomplished through a nucleophilic substitution reaction, where a suitable amine reacts with the spirocyclic intermediate.

    Attachment of the Phenol Group: The final step involves the attachment of the phenol group to the spirocyclic system. This can be achieved through a coupling reaction, such as a Friedel-Crafts alkylation, where the phenol reacts with the spirocyclic intermediate in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can further enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{8-[Butyl(methyl)amino]-1,4-dioxaspiro[4.5]decan-8-yl}phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The amino group can be reduced to form secondary or primary amines.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

    Addition: The spirocyclic system can participate in addition reactions, such as hydrogenation or hydroboration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions typically require strong acids, such as sulfuric acid (H2SO4) or nitric acid (HNO3), as catalysts.

    Addition: Addition reactions may require catalysts such as palladium on carbon (Pd/C) or borane (BH3).

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: Secondary or primary amines.

    Substitution: Nitrated, halogenated, or sulfonated phenolic derivatives.

    Addition: Hydrogenated or hydroborated spirocyclic compounds.

Scientific Research Applications

3-{8-[Butyl(methyl)amino]-1,4-dioxaspiro[4.5]decan-8-yl}phenol has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, such as its ability to modulate biological pathways involved in disease processes.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-{8-[Butyl(methyl)amino]-1,4-dioxaspiro[4.5]decan-8-yl}phenol involves its interaction with specific molecular targets and pathways. The phenol group can interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions. The spirocyclic system can modulate the compound’s overall conformation, affecting its binding affinity and specificity. The butyl(methyl)amino group can participate in ionic interactions with negatively charged residues on proteins, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{8-[Butyl(methyl)amino]-1,4-dioxaspiro[4.5]decan-8-yl}phenol is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This structure allows for unique interactions with biological targets, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

CAS No.

76626-28-3

Molecular Formula

C19H29NO3

Molecular Weight

319.4 g/mol

IUPAC Name

3-[8-[butyl(methyl)amino]-1,4-dioxaspiro[4.5]decan-8-yl]phenol

InChI

InChI=1S/C19H29NO3/c1-3-4-12-20(2)18(16-6-5-7-17(21)15-16)8-10-19(11-9-18)22-13-14-23-19/h5-7,15,21H,3-4,8-14H2,1-2H3

InChI Key

DZHRXDPIIDGNHA-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)C1(CCC2(CC1)OCCO2)C3=CC(=CC=C3)O

Origin of Product

United States

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